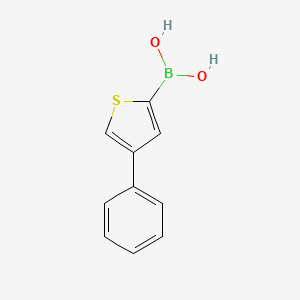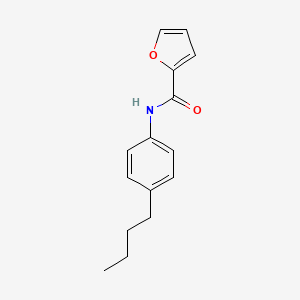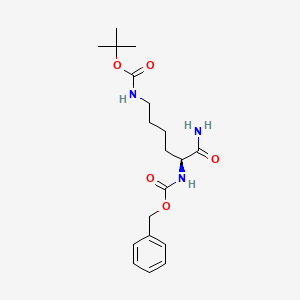
Z-Lys(boc)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Lys(boc)-NH2, also known as Z-Lys (boc)-ome or Cbz-Lys (Boc)-OMe, is a compound with the molecular formula C20H30N2O6 . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
Nε-Tert-butyloxycarbonyl-L-lysine [H-Lys (BOC)-OH] and Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine [Z-Lys- (BOC)-OH] are valuable intermediates for peptide syntheses . They have been employed in solid-phase and/or solution syntheses of nonadecapeptide 1 and tetracosapeptide 2 segments of ACTH, of somatostatin, and of human β-endorphin .Molecular Structure Analysis
The molecular weight of Z-Lys(boc)-NH2 is 394.5 g/mol . The IUPAC name is methyl (2 S )-6- [ (2-methylpropan-2-yl)oxycarbonylamino]-2- (phenylmethoxycarbonylamino)hexanoate . The InChI is InChI=1S/C20H30N2O6/c1-20 (2,3)28-18 (24)21-13-9-8-12-16 (17 (23)26-4)22-19 (25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3, (H,21,24) (H,22,25)/t16-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Z-Lys(boc)-NH2 include a molecular weight of 394.5 g/mol, a computed XLogP3-AA of 3.2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .Wissenschaftliche Forschungsanwendungen
Biochemistry: Peptide Synthesis
Z-Lys(boc)-NH2 is extensively used in the synthesis of peptides. It serves as a building block for creating various peptide chains, particularly in solid-phase peptide synthesis (SPPS). The protective boc group allows for the selective deprotection and coupling of amino acids, enabling the formation of complex peptide structures .
Pharmacology: Drug Development
In pharmacology, Z-Lys(boc)-NH2 is utilized in the development of peptide-based drugs. Its role in synthesizing peptides with specific biological activity makes it valuable for creating therapeutic agents, especially those targeting protein-protein interactions .
Materials Science: Biomaterials
This compound finds applications in materials science, where it’s used to develop biomaterials. Peptides synthesized using Z-Lys(boc)-NH2 can form self-assembling structures, which are useful in creating scaffolds for tissue engineering .
Environmental Science: Biodegradable Polymers
Z-Lys(boc)-NH2 contributes to environmental science by aiding in the production of biodegradable polymers. Peptides containing this compound can be designed to degrade under environmental conditions, reducing pollution .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, Z-Lys(boc)-NH2 can be used as a standard in chromatography to calibrate and validate analytical methods, ensuring accurate peptide measurement and identification .
Safety and Hazards
Wirkmechanismus
Target of Action
Z-Lys(boc)-NH2, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to create peptides containing Nepsilon protected lysyl side chains . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups serve as protective groups for the amino and carboxyl groups of the lysine residue, respectively . These protective groups prevent unwanted side reactions during the synthesis process.
Biochemical Pathways
The exact biochemical pathways affected by Z-Lys(boc)-NH2 are dependent on the specific peptide being synthesized. As a building block for peptide synthesis, it can be involved in a wide range of biochemical pathways depending on the function of the synthesized peptide .
Pharmacokinetics
This is primarily because it is used as a reagent in peptide synthesis rather than as a drug itself .
Result of Action
The result of Z-Lys(boc)-NH2’s action is the successful synthesis of peptides with Nepsilon protected lysyl side chains . These peptides can then be used in various biological and medical applications, including as therapeutic agents, diagnostic tools, and research materials .
Action Environment
The action of Z-Lys(boc)-NH2 is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . For example, it is recommended to store the compound below +30°C to maintain its stability .
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVYVKAKANCDC-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

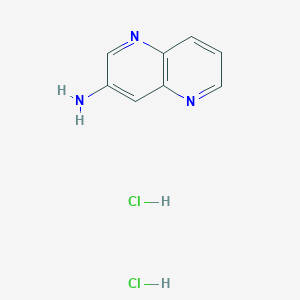
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852864.png)
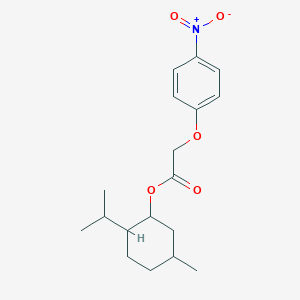

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)
![Methyl (3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2852871.png)
![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)
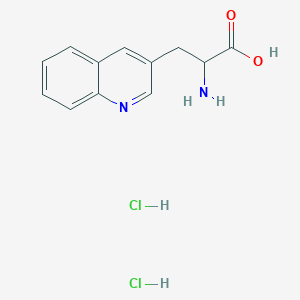
![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)
![2-(3-{[(3-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2852877.png)
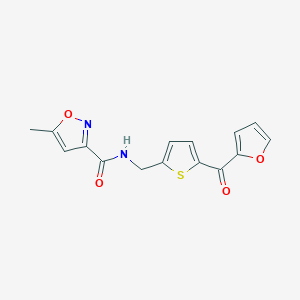
![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)
